molecular formula C18H15N5O3 B6456305 4-{[1-(quinoxaline-6-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide CAS No. 2549030-39-7

4-{[1-(quinoxaline-6-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide

Cat. No.: B6456305
CAS No.: 2549030-39-7
M. Wt: 349.3 g/mol
InChI Key: OTCRUMGLHBMUEQ-UHFFFAOYSA-N
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Description

4-{[1-(Quinoxaline-6-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide is a heterocyclic small molecule characterized by a quinoxaline core fused with a pyridine-carboxamide moiety via an azetidine linker. The pyridine-carboxamide group may facilitate hydrogen bonding with active-site residues in enzymatic targets. Structural elucidation of this compound, including crystallographic studies, often employs software tools like SHELX for refinement and analysis .

Properties

IUPAC Name

4-[1-(quinoxaline-6-carbonyl)azetidin-3-yl]oxypyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O3/c19-17(24)16-8-12(3-4-20-16)26-13-9-23(10-13)18(25)11-1-2-14-15(7-11)22-6-5-21-14/h1-8,13H,9-10H2,(H2,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTCRUMGLHBMUEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC3=NC=CN=C3C=C2)OC4=CC(=NC=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(quinoxaline-6-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide typically involves multiple steps, starting with the preparation of the quinoxaline-6-carbonyl intermediate. This intermediate is then reacted with azetidine-3-ol under specific conditions to form the azetidin-3-yl ether linkage. The final step involves the coupling of this intermediate with pyridine-2-carboxamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(quinoxaline-6-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoxaline N-oxide derivatives.

    Reduction: Reduction reactions can be used to modify the quinoxaline ring, potentially leading to the formation of dihydroquinoxaline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.

Major Products Formed

Scientific Research Applications

4-{[1-(quinoxaline-6-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It can be explored for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound’s structure suggests it could be a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-{[1-(quinoxaline-6-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline moiety can intercalate with DNA, potentially inhibiting DNA synthesis, while the azetidine ring can interact with protein active sites, modulating their activity. The pyridine carboxamide group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 4-{[1-(quinoxaline-6-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide, a comparative analysis with structurally or functionally analogous compounds is critical. Below is a generalized framework for how such a comparison might be structured, based on common parameters in drug discovery:

Table 1: Hypothetical Comparison of Structural and Pharmacological Features

Compound Name Core Structure Kinase Inhibition (IC₅₀) Solubility (µM) Metabolic Stability (t₁/₂) Key References
This compound Quinoxaline-Pyridine N/A N/A N/A N/A
Compound X (Quinoxaline-2-carboxamide) Quinoxaline-Carboxamide 12 nM 45 3.2 h
Compound Y (Azetidine-linked Pyridine) Azetidine-Pyridine 85 nM 28 1.8 h

Key Observations (Hypothetical):

Structural Rigidity : The azetidine linker in the target compound may confer improved target selectivity compared to flexible alkyl chains in analogs like Compound Y.

Binding Affinity: Quinoxaline derivatives (e.g., Compound X) often exhibit stronger kinase inhibition due to enhanced π-π interactions, but the pyridine-carboxamide group in the target compound could broaden target specificity.

Limitations of Available Evidence

  • Structural Data : X-ray crystallography or NMR studies refined using tools like SHELXL .
  • Biological Assays : IC₅₀ values, selectivity profiles, and ADME (absorption, distribution, metabolism, excretion) data.
  • Published Comparisons: Peer-reviewed studies directly comparing this compound with quinoxaline-, azetidine-, or pyridine-based analogs.

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